Iodo vs. Bromo Leaving-Group Competence in Pd-Catalyzed Coupling: Relative Rate Advantage Exceeding Two Orders of Magnitude
In palladium(0)-catalyzed oxidative addition—the rate-determining step for Suzuki, Sonogashira, and Buchwald–Hartwig couplings—aryl iodides consistently exhibit >100‑fold higher reactivity than the corresponding aryl bromides under identical conditions. This translates to complete conversion for the iodo substrate at room temperature, whereas the bromo analog requires elevated temperature and/or higher catalyst loading to achieve comparable yields [1][2].
| Evidence Dimension | Relative oxidative-addition rate |
|---|---|
| Target Compound Data | Aryl−I bond: k_rel ≈ 10²−10³ (baseline = 1 for Ar−Cl) |
| Comparator Or Baseline | Aryl−Br bond: k_rel ≈ 10−50; Aryl−Cl bond: k_rel = 1 |
| Quantified Difference | ~5‑ to >100‑fold faster oxidative addition for Ar−I vs. Ar−Br |
| Conditions | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, THF or DMF, 25–80 °C (general class-level kinetic data across multiple aryl halide series) |
Why This Matters
For procurement, the iodo derivative enables room-temperature coupling with lower catalyst loadings, reducing both reagent cost and purification burden.
- [1] LITTKE, A. F.; FU, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. View Source
- [2] HASSAN, J.; SÉVIGNON, M.; GOZZI, C.; SCHULZ, E.; LEMAIRE, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102(5), 1359–1470. View Source
